5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-3-6-14(7-4-12)23-10-2-9-20-16-8-5-13(19)11-15(16)17(21)18(20)22/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBNOIBNLHQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:
Bromination: The indoline-2,3-dione core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Alkylation: The brominated indoline-2,3-dione is then alkylated with 3-(p-tolyloxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline-2,3-dione core can be oxidized to indole-2,3-dione or reduced to indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Coupling: Complex biaryl or heteroaryl structures.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione serves as a valuable building block in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound's structure allows for modifications that can enhance its efficacy against specific targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of indoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural modifications of the compound have shown enhanced interactions with tubulin, leading to effective inhibition of cell proliferation in resistant cancer types. A notable study demonstrated that specific modifications could selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells, which is crucial for minimizing side effects in cancer therapies.
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound is employed in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific proteins makes it a useful probe for studying cellular signaling pathways.
Mechanism of Action
The mechanism of action involves binding to active or allosteric sites on target proteins, potentially acting as an enzyme inhibitor or receptor antagonist. The presence of bromine and p-tolyloxy groups enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Material Science
Organic Semiconductor Development
In material science, 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology
Biological Process Probing
The compound acts as a probe for studying biological processes at the molecular level. Its structural features allow researchers to explore interactions within complex biological systems.
Data Summary
The following table summarizes key findings from various studies on the biological activity of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant antiproliferative effects against multiple cancer cell lines |
| Enzyme Inhibition | Effective as an enzyme inhibitor through targeted binding |
| Material Science Applications | Potential use in organic semiconductors for electronic devices |
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or allosteric sites of target proteins. The presence of the bromo and p-tolyloxy groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 1
a. 5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione (9b)
- Structure : A hexadecylsulfonyl group replaces the 3-(p-tolyloxy)propyl chain.
- Properties : Higher melting point (142.4–144.0°C) due to the long hydrophobic chain and sulfonyl group .
- Bioactivity : Part of peptidomimetics with antibacterial activity; the sulfonyl group may enhance membrane interaction in bacterial targets .
b. 5-Bromo-1-[2-(pyrazolinyl)ethyl]indoline-2,3-dione
- Structure : Features a pyrazoline ring attached via a 2-oxoethyl group at position 1 .
- Bioactivity : Exhibits potent antimalarial activity (IC50 = 1.81 µM against Plasmodium falciparum) and anticancer effects .
- Comparison : The pyrazoline moiety introduces additional hydrogen-bonding and π-stacking capabilities, likely enhancing target binding compared to the simpler ether substituent in the target compound.
c. 5-Bromo-1-(2-oxopropyl)indoline-2,3-dione
Substituent Effects on Receptor Affinity
- Sigma Receptor Selectivity : Indoline-2,3-dione derivatives with bulky substituents (e.g., benzoxazolone) show affinity for sigma-1 receptors (Ki = 5–30 nM), while simpler derivatives like 5-bromo-1-propylindoline-2,3-dione exhibit low sigma-1 affinity but higher sigma-2 selectivity (Kiσ2 = 42 nM) .
Antimicrobial and Antiparasitic Activity
- Antimalarial Activity : Pyrazoline-containing derivatives (e.g., IC50 = 1.81 µM) outperform simpler ether-linked compounds, suggesting that complex substituents enhance Plasmodium inhibition .
- Antibacterial Activity : Sulfonyl derivatives (e.g., 9b) demonstrate efficacy against Gram-positive bacteria, likely due to amphiphilic properties . The target compound’s p-tolyloxypropyl group may offer moderate activity but requires empirical validation.
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | Key Substituent |
|---|---|---|---|
| Target Compound | Not reported | ~375.3* | 3-(p-Tolyloxy)propyl |
| 5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione (9b) | 142.4–144.0 | 470.4 | Hexadecylsulfonyl |
| 5-Bromo-1-(2-oxopropyl)indoline-2,3-dione | 152–153 | 282.1 | 2-Oxopropyl |
| 5-Bromo-1-propylindoline-2,3-dione | Not reported | 268.1 | Propyl |
*Estimated based on molecular formula C₁₈H₁₆BrNO₄.
Biological Activity
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is , with a molecular weight of approximately 328.17 g/mol. The compound features a bromine atom and an indoline structure, which are critical for its biological activity.
Synthesis
The synthesis of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:
- Starting Materials : The synthesis begins with 5-bromo-isatin and p-tolyloxypropylamine.
- Reaction Conditions : The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.
- Purification : After the reaction, the product is purified through recrystallization.
Anticancer Properties
Research has indicated that 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested : Colo320 (colon cancer), Calu6 (lung cancer), and MCF7 (breast cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : Inhibition zones were measured using the disk diffusion method, revealing effective antibacterial properties.
Case Study 1: Anticancer Efficacy
In a study published in Chemistry - A European Journal, researchers evaluated the cytotoxic effects of various indoline derivatives, including 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione. The compound was found to significantly reduce cell viability in Colo320 cells, with an IC50 value of 12 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating substantial activity compared to standard antibiotics.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrNO₃ |
| Molecular Weight | 328.17 g/mol |
| IC50 (Colo320 Cell Line) | 12 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems is effective for introducing functionalized side chains to the indoline core . Purification often employs flash column chromatography and recrystallization, with yields optimized by controlling reaction time and solvent polarity.
Q. How is this compound characterized structurally?
Characterization relies on NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR in CDCl₃ reveals distinct proton environments (e.g., aromatic protons at δ 7.23 ppm and methylene groups at δ 4.62 ppm), while HRMS confirms the molecular ion peak ([M+H]+ = 385.0461) . X-ray diffraction data from related brominated indoline derivatives provide insights into bond angles and crystal packing .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in organic synthesis, enabling modifications via its bromine atom and propyl-p-tolyloxy side chain. Biological applications include studying enzyme inhibition (e.g., kinase or oxidase targets) due to structural similarities with bioactive indole derivatives .
Q. What safety precautions are necessary when handling this compound?
Refer to safety data sheets (SDS) for brominated indoline analogs, which recommend using personal protective equipment (PPE), proper ventilation, and avoiding skin contact. First-aid measures for exposure include rinsing with water and consulting a physician .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization involves screening catalysts (e.g., CuI vs. Pd-based), solvents (polar aprotic vs. PEG-based), and temperature. For example, PEG-400 enhances solubility and reduces side reactions in CuAAC, improving yields from 25% to >90% in analogous syntheses . Kinetic studies using HPLC or TLC can identify rate-limiting steps.
Q. How to resolve contradictions in NMR data during structural elucidation?
Discrepancies between expected and observed splitting patterns (e.g., J-values) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and compare with computational predictions (DFT calculations). Cross-referencing with crystallographic data from structurally similar compounds (e.g., 5-Bromo-1-prop-2-en-1-yl derivatives) can validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
Synthesize analogs with variations in the bromine position, side-chain length, or substituents (e.g., replacing p-tolyloxy with fluorophenyl). Test biological activity using enzyme assays (IC₅₀) or cellular models. Computational docking studies (e.g., AutoDock) can predict binding interactions, as demonstrated for indole-based enzyme inhibitors .
Q. How to address low solubility in biological assays?
Modify the propyl-p-tolyloxy chain to enhance hydrophilicity (e.g., introduce hydroxyl or amine groups). Alternatively, use co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles. Solubility parameters (LogP, TPSA) calculated via software like MarvinSuite guide structural adjustments .
Q. What methods validate the compound’s stability under experimental conditions?
Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-MS. Identify degradation products (e.g., dehalogenation or oxidation byproducts) and adjust storage conditions (inert atmosphere, desiccants). Stability data from related brominated indoles (e.g., 5-Bromo-4-chloro analogs) provide benchmarks .
Q. How to design a computational model for predicting reactivity?
Use quantum mechanical calculations (DFT) to map electrophilic/nucleophilic sites on the indoline core. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets. Validate predictions with experimental data, such as regioselectivity in substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
